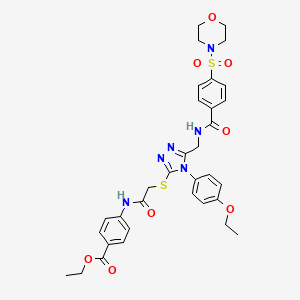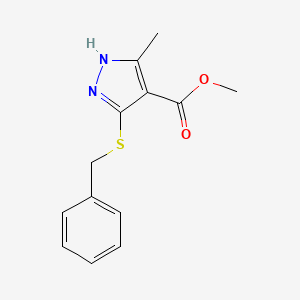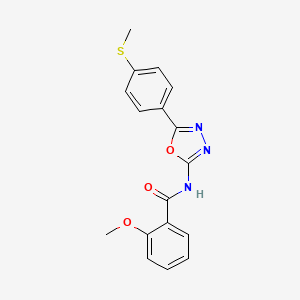![molecular formula C18H25N3O3S B2879917 N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide CAS No. 687582-31-6](/img/structure/B2879917.png)
N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a compound with a complex structure that has garnered interest in various scientific fields. Its intricate molecular arrangement allows for diverse interactions, making it a valuable tool for studying molecular processes and potential therapeutic interventions.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may interact with its targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Given its potential fungicidal activity , it may interfere with pathways critical for fungal cell growth and reproduction.
Result of Action
Based on its potential fungicidal activity , it may result in the inhibition of fungal growth and reproduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds also have a related structure and are studied for their potential therapeutic applications.
Uniqueness
N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is unique due to its specific cyclooctyl and butanamide substituents, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-15(19-13-7-4-2-1-3-5-8-13)9-6-11-21-17(23)16-14(10-12-25-16)20-18(21)24/h10,12-13H,1-9,11H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSXCWXZFXTGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
![1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/new.no-structure.jpg)

![N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)
![1-(4-benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2879841.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)
